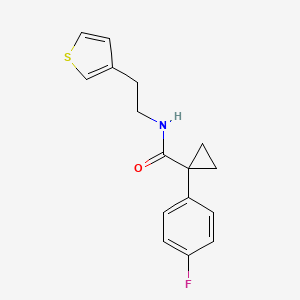
1-(4-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide, also known as CT-1812, is a novel compound that has been the subject of scientific research due to its potential therapeutic applications. The compound belongs to the class of cyclopropanecarboxamide derivatives and has been synthesized using various methods, which will be discussed in
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Research has focused on the development of cyclopropane-containing compounds as potential therapeutic agents. For example, studies on fluorinated cyclopropane analogs have demonstrated their potential in targeting serotonin receptors, which are crucial for neuropsychiatric disorder treatments. The development of PET tracers like N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides indicates the role of these compounds in improving in vivo quantification of 5-HT1A receptors, offering insights into neuropsychiatric conditions (García et al., 2014).
Antimicrobial and Antioxidant Studies
The synthesis and evaluation of cyclopropane derivatives have also shown promising antimicrobial and antioxidant activities. For instance, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates demonstrated excellent antibacterial and antifungal properties, alongside profound antioxidant potential, highlighting their pharmaceutical applications (Raghavendra et al., 2016).
Material Science and Organic Synthesis
In material science, substituted thiophenes, including those with cyclopropane units, have been explored for their wide range of biological activities and applications in electronic devices, such as organic light-emitting transistors and solar cells. The synthesis and crystal structure analysis of compounds like (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone offer valuable insights into designing materials with specific electronic properties (Nagaraju et al., 2018).
Stereoselective Synthesis and Drug Design
The stereoselective synthesis of cyclopropanes, including fluorinated derivatives, is crucial for creating compounds with specific pharmacological properties. Research in this area has led to the development of methodologies for the asymmetric synthesis of fluoro, fluoromethyl, and trifluoromethylcyclopropanes, which are important building blocks in drug design and development (Pons et al., 2021).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N-(2-thiophen-3-ylethyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNOS/c17-14-3-1-13(2-4-14)16(7-8-16)15(19)18-9-5-12-6-10-20-11-12/h1-4,6,10-11H,5,7-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBGPHUAUZWWQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Chlorophenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2610921.png)
![(Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(1-(thiophen-2-yl)ethylidene)acetohydrazide](/img/structure/B2610922.png)

![1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2610926.png)
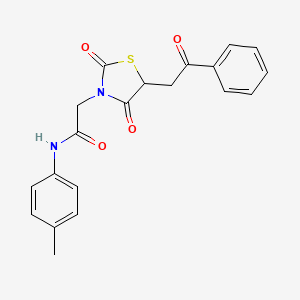
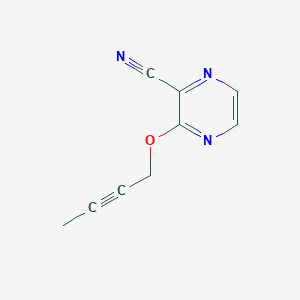



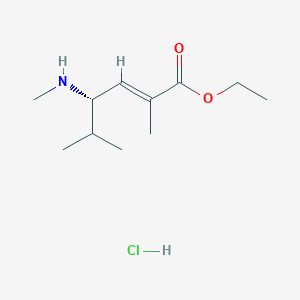
![N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2610937.png)
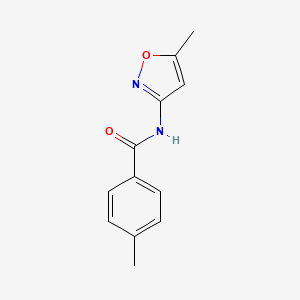
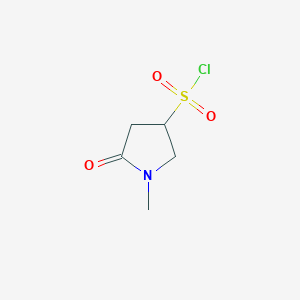
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2610943.png)